Butylhydroxyanisole
Overview
Description
Butylhydroxyanisole is a synthetic antioxidant widely used as a preservative in food, cosmetics, pharmaceuticals, and various industrial products. It consists of a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole . Its primary function is to prevent the oxidation of fats and oils, thereby extending the shelf life of products .
Mechanism of Action
Target of Action
The primary targets of 2-tert-Butyl-4-methoxyphenol are the Cox2 and Tnfa genes . These genes play a crucial role in inflammation, with Cox2 being involved in the production of prostaglandins (compounds that promote inflammation), and Tnfa encoding the tumor necrosis factor-alpha, a cytokine involved in systemic inflammation .
Mode of Action
2-tert-Butyl-4-methoxyphenol acts as an antioxidant agent, inhibiting the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide . This inhibition results in a decrease in the production of inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it interferes with the production of pro-inflammatory cytokines and prostaglandins . This disruption can lead to a decrease in inflammation and potentially alleviate symptoms associated with inflammatory conditions .
Result of Action
The primary result of the action of 2-tert-Butyl-4-methoxyphenol is its anti-inflammatory activity. It inhibits the expression of Cox2 and Tnfa genes, leading to a decrease in the production of inflammatory mediators . This can result in a reduction of inflammation and associated symptoms .
Action Environment
The action of 2-tert-Butyl-4-methoxyphenol can be influenced by various environmental factors. For instance, it has been found to exert a dual pro-oxidant and antioxidant action under certain conditions . Additionally, its stability and efficacy can be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-4-methoxyphenol is known to interact with various enzymes and proteins. It has been found to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes upon stimulation with Lipopolysaccharides . This indicates that 2-tert-Butyl-4-methoxyphenol can interact with these biomolecules and influence their activities .
Cellular Effects
2-tert-Butyl-4-methoxyphenol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exert anti-inflammatory activity by inhibiting the expression of Cox2 and Tnfa genes in RAW264.7 cells .
Molecular Mechanism
At the molecular level, 2-tert-Butyl-4-methoxyphenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The conjugated aromatic ring of 2-tert-Butyl-4-methoxyphenol is able to stabilize free radicals, sequestering them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylhydroxyanisole is synthesized by reacting 4-methoxyphenol with isobutylene in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isomers.
Industrial Production Methods: Commercial production of this compound involves the use of large-scale reactors where 4-methoxyphenol and isobutylene are combined with an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Types of Reactions:
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring of this compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Major Products:
Oxidation: The major products are typically more stable, oxidized forms of the original compound.
Substitution: Depending on the substituent, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Butylhydroxyanisole has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various chemical reactions to study oxidative stability.
Comparison with Similar Compounds
Butylated Hydroxytoluene: Another widely used synthetic antioxidant with similar applications.
Propyl Gallate: A phenolic antioxidant used in food preservation.
Tert-Butyl Hydroquinone: Known for its strong antioxidant properties.
Comparison:
Butylated Hydroxytoluene: While both butylhydroxyanisole and butylated hydroxytoluene are used as antioxidants, butylated hydroxytoluene is more commonly used in food products due to its higher stability at elevated temperatures.
Propyl Gallate: Propyl gallate is often used in combination with this compound to enhance antioxidant effects, but it is less effective on its own.
Tert-Butyl Hydroquinone: Tert-butyl hydroquinone is more potent than this compound but is also more controversial due to potential health risks.
This compound remains a valuable compound in various industries due to its effective antioxidant properties and versatility in different applications.
Properties
IUPAC Name |
2-tert-butyl-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKEAMVRSLQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Record name | BUTYLATED HYDROXYANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19924 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040788 | |
Record name | 2-tert-Butyl-4-methoxyphenol | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |
Record name | BUTYLATED HYDROXYANISOLE | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
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Record name | 3-t-Butyl-4-hydroxyanisole | |
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Boiling Point |
507 to 518 °F at 733 mmHg (NTP, 1992) | |
Record name | BUTYLATED HYDROXYANISOLE | |
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Flash Point |
313 °F (NTP, 1992) | |
Record name | BUTYLATED HYDROXYANISOLE | |
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Solubility |
less than 1 mg/mL at 65.3 °F (NTP, 1992) | |
Record name | BUTYLATED HYDROXYANISOLE | |
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Mechanism of Action |
ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/ | |
Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
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Impurities |
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |
Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
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CAS No. |
25013-16-5, 121-00-6, 921-00-6 | |
Record name | BUTYLATED HYDROXYANISOLE | |
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Record name | 3-tert-Butyl-4-hydroxyanisole | |
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Record name | 3-t-Butyl-4-hydroxyanisole | |
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Record name | 3-t-Butyl-4-hydroxyanisole | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
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Record name | 2-tert-Butyl-4-methoxyphenol | |
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Record name | tert-butyl-4-methoxyphenol | |
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Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |
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Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
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Melting Point |
118 to 131 °F (NTP, 1992) | |
Record name | BUTYLATED HYDROXYANISOLE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: BHA functions as an antioxidant by donating hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid peroxidation. [] This protective action helps preserve the quality and extend the shelf life of products containing unsaturated fats and oils. []
ANone: The molecular formula of BHA is C11H16O2, and its molecular weight is 180.25 g/mol.
ANone: Yes, BHA has characteristic spectroscopic properties. For example, it absorbs UV light, which can be leveraged for analytical purposes. In one study, researchers utilized a diode array detector set at 290 nm to detect BHA during the validation of a stability-indicating RP-HPLC method. []
ANone: BHA's stability makes it suitable for applications requiring long-term preservation, such as in topical pharmaceutical formulations. In a study investigating the photostability of desonide hair solution, the addition of BHA, alongside other antioxidants, was explored as a potential strategy to enhance the drug's stability under UV light exposure. []
ANone: While primarily known for its antioxidant function, BHA's interaction with certain enzymes has been investigated. For instance, BHA was found to inhibit various mitochondrial enzyme complexes involved in oxidative phosphorylation. [] Further research is needed to explore its potential catalytic role in biological systems.
ANone: While the provided abstracts don't explicitly detail computational studies on BHA, this approach is valuable in antioxidant research. Computational methods could be used to model BHA's interaction with free radicals, predict its antioxidant capacity, and explore structure-activity relationships.
ANone: Combining BHA with other antioxidants can enhance its efficacy and stability in certain applications. For example, a synergistic effect was observed when BHA was used in combination with ascorbic acid in sunflower oil, leading to improved antioxidant activity compared to either compound alone. []
ANone: Yes, encapsulation is one technique to protect BHA and enhance its delivery. For example, researchers successfully encapsulated fish oil with BHA in cellulose-based microspheres, resulting in improved oxidative stability and shelf life of the oil. []
ANone: The use of BHA in food and cosmetics is regulated by various authorities worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These agencies set limits on the allowable concentrations of BHA in different products to ensure consumer safety.
ANone: The provided abstracts primarily focus on BHA's antioxidant properties and applications in food preservation and stabilization. More in-depth research is needed to answer questions related to its pharmacokinetics, pharmacodynamics, potential therapeutic applications, toxicity profile, and environmental impact.
ANone: BHA research spans disciplines like food science, chemistry, and biology. For instance, understanding its interaction with biological systems requires expertise in biochemistry and toxicology. Developing effective delivery systems for BHA draws upon knowledge in material science and nanotechnology. []
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